N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide

Description

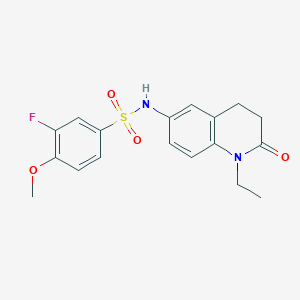

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolinone scaffold substituted with an ethyl group at the 1-position and a sulfonamide-linked 3-fluoro-4-methoxybenzene moiety at the 6-position. This compound is structurally distinct due to its combination of electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-3-21-16-7-5-13(10-12(16)4-9-18(21)22)20-26(23,24)14-6-8-17(25-2)15(19)11-14/h5-8,10-11,20H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXFZOVVLXEPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the tetrahydroquinoline core. This core is then functionalized with various substituents to achieve the desired structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential interactions with biological targets, which could lead to the development of new therapeutic agents. In medicine, it is investigated for its potential pharmacological properties. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Tetrahydroquinolinone Derivatives

Key Observations :

- Sulfonamide vs.

- Aromatic Substituents : The 3-fluoro-4-methoxybenzene group in the target compound may enhance membrane permeability compared to the thiophene rings in 35 and 26 , as fluorinated groups often improve lipophilicity and metabolic stability .

- Side Chain Variations: The ethyl group at the 1-position in the target compound differs from the dimethylaminoethyl or methylpyrrolidinyl chains in analogs, which are critical for modulating solubility and receptor interactions .

Physicochemical and Analytical Data

Table 2: Analytical Properties of Selected Analogs

| Compound ID/Name | Optical Rotation ([α]D) | 1H NMR Key Signals (CD3OD) | MS (ESI) | HPLC Purity |

|---|---|---|---|---|

| (S)-35 | −18.0° (c = 0.5, MeOH) | δ 8.02–7.99 (m, 2H), 7.34 (pseudo t), 3.70–3.65 (m) | 369.2 (M+1) | 99.3% |

| Target Compound | Not reported | Anticipated signals: sulfonamide protons, aromatic F/OMe | Not reported | Not reported |

Notes:

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

- Methodological Answer : Synthesis involves two main steps: (1) constructing the tetrahydroquinoline core via a Povarov reaction using ethylamine and cyclohexenone derivatives under acidic conditions, and (2) sulfonylation of the 6-amino group with 3-fluoro-4-methoxybenzenesulfonyl chloride. Critical parameters include:

- Temperature : 60–80°C for the Povarov step to ensure regioselectivity .

- Solvent : Dichloromethane or THF for sulfonylation to enhance electrophilic reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is structural characterization performed to confirm the compound’s identity?

- Methodological Answer : A combination of spectroscopic and analytical techniques is essential:

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-GGR-AMC substrate to measure IC50 values .

- Cellular Uptake : Radiolabel the compound with 18F or 3H for tracking in cell lines (e.g., HeLa) via scintillation counting .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7) with dose ranges of 1–100 µM to identify LD50 thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize target binding affinity?

- Methodological Answer : Focus on modifying three regions:

Q. How can contradictory enzyme inhibition data across assays be resolved?

- Methodological Answer :

- Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.5) and ionic strength, as sulfonamide ionization affects binding .

- Cofactor Interference : Test with/without Mg2+ or Zn2+; metal chelation may alter active-site accessibility .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding poses under varying conditions .

Q. What advanced techniques elucidate target interaction mechanisms?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., carbonic anhydrase IX) to measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding .

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution if crystallization fails .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between 2D and 3D cell models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.